molecular formula C10H12N2 B582060 2-(3-Aminophenyl)-2-methylpropanenitrile CAS No. 915394-29-5

2-(3-Aminophenyl)-2-methylpropanenitrile

Cat. No. B582060
M. Wt: 160.22
InChI Key: HNABISIMXKEHQF-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

2-Methyl-2-(3-nitrophenyl)-propionitrile (0.5 g) was hydrogenated over 10% Pd—C in methanol (10 ml) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to oil. Column chromatography over silica gel by eluting with ethyl acetate/pet ether (1:9) gave 2-(3-amino-phenyl)-2-methyl-propionitrile (0.35 g, 83%) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)([CH3:5])[C:3]#[N:4]>CO.[Pd]>[NH2:12][C:8]1[CH:7]=[C:6]([C:2]([CH3:5])([CH3:1])[C:3]#[N:4])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to oil
WASH
Type
WASH
Details
Column chromatography over silica gel by eluting with ethyl acetate/pet ether (1:9)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.